(+)-beta-Irone

Description

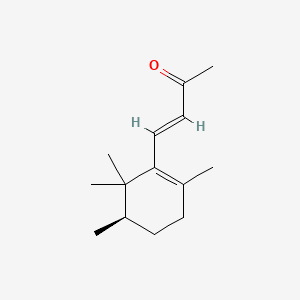

Structure

3D Structure

Properties

CAS No. |

35124-15-3 |

|---|---|

Molecular Formula |

C14H22O |

Molecular Weight |

206.32 g/mol |

IUPAC Name |

(E)-4-[(5R)-2,5,6,6-tetramethylcyclohexen-1-yl]but-3-en-2-one |

InChI |

InChI=1S/C14H22O/c1-10-6-7-11(2)14(4,5)13(10)9-8-12(3)15/h8-9,11H,6-7H2,1-5H3/b9-8+/t11-/m1/s1 |

InChI Key |

BGKCUGPVLVNPSG-ANYFNZRUSA-N |

Isomeric SMILES |

C[C@@H]1CCC(=C(C1(C)C)/C=C/C(=O)C)C |

Canonical SMILES |

CC1CCC(=C(C1(C)C)C=CC(=O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to (+)-beta-Irone: Properties, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (+)-beta-Irone, a naturally occurring ketone with significant applications in the fragrance and flavor industries, and emerging interest in its biological activities. This document details its chemical properties, synthesis methodologies, and known biological functions, presenting data in a structured format to support research and development efforts.

Core Properties of this compound

| Property | Value | Reference |

| CAS Number | 35124-15-3 | |

| Molecular Formula | C₁₄H₂₂O | |

| Molecular Weight | 206.32 g/mol | [1] |

| IUPAC Name | (E)-4-[(5R)-2,5,6,6-tetramethylcyclohexen-1-yl]but-3-en-2-one | |

| Appearance | Pale yellow clear liquid (for beta-irone) | [2] |

| Odor | Fresh, sweet, violet, berry, woody, powdery | [2] |

Synthesis of (±)-β-Irone

The chemical synthesis of β-irone is a multi-step process. One common approach involves the cyclization of pseudoionone (B86502). Below is a summary of a synthetic protocol for (±)-β-irone.

Experimental Protocol: Synthesis of (±)-β-Irone

A detailed, multi-step synthesis of (±)-β-irone has been reported, starting from commercially available 3-methylcyclohexanone. The overall yield of crude β-irone from this starting material was 19%. Purification of the crude product to over 96% purity resulted in significant losses, with 7.3 g of purified β-irone obtained from 28.7 g of crude material.[3][4]

A key step in many irone syntheses is the acid-catalyzed cyclization of a pseudoionone precursor. For instance, the ring closure of pseudoirone can be conducted in an organic solvent like methylene (B1212753) chloride in the presence of chlorosulfonic acid.[5][6] The reaction is typically performed at low temperatures, ranging from -100 to 0°C, to control the selectivity of the reaction.[5][6] Following the reaction, the mixture is quenched with an aqueous alkaline solution, extracted with an organic solvent, washed, and the solvent is removed under reduced pressure. The final product can be purified by distillation.[5][6]

Another patented process describes the manufacture of a mixture of α- and β-irone starting from 5-(2',2'-dimethylcyclopropyl)-3-methyl-1-pentyn-3-ol.[7] This process involves several steps, including reactions with isopropenyl methyl ether and subsequent cyclization.[7]

Biological Activities of beta-Irone (B12784010) and Related Compounds

While research specifically on this compound is limited, studies on beta-irone and the closely related compound beta-ionone (B89335) have revealed several biological activities.

1. Interaction with Olfactory Receptor 51E2 (OR51E2)

Beta-ionone is a known agonist for the olfactory receptor OR51E2, which is expressed not only in the olfactory epithelium but also in other tissues, including skin melanocytes and retinal pigment epithelial (RPE) cells.[8][9][10] Activation of OR51E2 by beta-ionone triggers a G-protein-mediated signaling cascade.[8][9]

This signaling pathway involves the elevation of intracellular calcium (Ca²⁺) and cyclic AMP (cAMP), which in turn activates protein kinase A (PKA) and mitogen-activated protein kinases (MAPK), specifically ERK1/2.[8][9] In melanocytes, this pathway has been shown to increase melanin (B1238610) synthesis and regulate cellular proliferation and differentiation.[9] In RPE cells, activation of this pathway increases proliferation and migration.[8]

OR51E2 Signaling Pathway

Caption: OR51E2 signaling pathway activated by beta-ionone.

2. Antioxidant Activity

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.[12][13][14]

-

A solution of DPPH in methanol (B129727) is prepared, which has a deep violet color.

-

The test compound (this compound) is dissolved in a suitable solvent and added to the DPPH solution at various concentrations.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

A decrease in absorbance indicates that the DPPH radical has been scavenged by the antioxidant.

-

The percentage of scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[12]

Experimental Protocol: ABTS Radical Cation Decolorization Assay

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another widely used method for measuring antioxidant capacity.[2][12][14]

-

The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.[14]

-

The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[2]

-

The test compound is added to the ABTS•+ solution.

-

The absorbance is read at 734 nm after a specific incubation time.

-

The percentage of inhibition of the ABTS•+ radical is calculated, and the results can be expressed as an IC₅₀ value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).[2]

3. Antimicrobial Activity

Beta-ionone and its derivatives have been shown to exhibit both antifungal and antimicrobial activities.[11][15] The activity depends on the structure of the compound, including the cyclic part and the polyenoic chain.[15]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16][17] The broth microdilution method is a common technique for determining MIC values.[6][17]

-

A series of twofold dilutions of the test compound (this compound) are prepared in a liquid growth medium in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the test microorganism (e.g., bacteria or fungi).

-

Positive (microorganism with no compound) and negative (medium with no microorganism) controls are included.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[16][17]

Quantitative Data on Antimicrobial Activity

A study on beta-ionone and related compounds tested their activity against several microorganisms. The antifungal activity was determined by the inhibition of spore germination, and the antimicrobial activity was assessed by the size of the growth inhibition zones on an agar (B569324) medium.[15] The tested organisms included Fusarium solani, Botrytis cinerea, Verticillium dahliae, Staphylococcus aureus, Streptococcus pyogenes, and Micrococcus luteus.[15] While specific MIC values for this compound are not available in the cited literature, this methodology provides a framework for its evaluation.

Conclusion

This compound is a compound of significant interest due to its pleasant aroma and potential biological activities. While its primary use has been in the fragrance and flavor industries, emerging research on related compounds like beta-ionone suggests potential applications in modulating cellular processes through receptor-mediated signaling pathways. Further research is warranted to fully elucidate the specific antioxidant, antimicrobial, and other biological effects of this compound and to explore its potential in drug development and other therapeutic areas. The experimental protocols outlined in this guide provide a foundation for such future investigations.

References

- 1. beta-Irone | C14H22O | CID 5375215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological activity of beta-ionone-derived alcohols for cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EP0499980A2 - Process for producing irone - Google Patents [patents.google.com]

- 6. Antimicrobial Potential of Metabolites in Fungal Strains Isolated from a Polluted Stream: Annulohypoxylon stygium WL1B5 Produces Metabolites against Extended-Spectrum Beta-Lactamase-Positive Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US5113021A - Process for the manufacture of a mixture of α- and β-irone - Google Patents [patents.google.com]

- 8. uniprot.org [uniprot.org]

- 9. Functional Characterization of the Odorant Receptor 51E2 in Human Melanocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gene - OR51E2 [maayanlab.cloud]

- 11. β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 12. e3s-conferences.org [e3s-conferences.org]

- 13. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [Antifungal and antimicrobial activity of beta-ionone and vitamin A derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. idexx.com [idexx.com]

- 17. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Provenance of (+)-β-Irone: A Technical Guide for Scientific Professionals

An in-depth exploration of the botanical sources, concentration, and biochemical origins of (+)-β-Irone, a valuable chiral molecule in research and development.

Introduction

(+)-β-Irone, a dextrorotatory enantiomer of the C14-ketone β-irone, is a naturally occurring volatile compound prized for its unique olfactory properties and potential biological activities. This technical guide provides a comprehensive overview of its primary natural sources, quantitative occurrence, detailed methodologies for its extraction and analysis, and a schematic of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields.

Natural Sources and Occurrence

The principal natural source of (+)-β-Irone is the rhizome of Iris pallida , commonly known as Orris root. While other Iris species, such as Iris germanica, also produce irones, the enantiomeric distribution differs. Iris pallida is distinguished by its production of dextrorotatory (+) enantiomers of irones, making it the specific botanical origin of (+)-β-Irone[1]. The characteristic violet-like aroma of aged Orris root is largely attributed to its irone content.

Initial reports suggesting Ganoderma lucidum (Reishi mushroom) as a source of (+)-β-Irone have not been substantiated by subsequent analytical studies. Extensive Gas Chromatography-Mass Spectrometry (GC-MS) analyses of the volatile compounds from Ganoderma lucidum have not identified β-irone or its isomers, indicating that this fungus is not a significant natural source of the compound[2][3][4][5][6].

Quantitative Data

The concentration of irones in Iris rhizomes develops and increases during a post-harvest aging process that can last several years. The total irone content can vary depending on the specific cultivar, growing conditions, and duration of storage. While specific quantitative data for (+)-β-Irone is not extensively reported, the concentration of total β-irone and other irone isomers in processed Iris products provides a valuable reference.

| Natural Source | Plant Part | Product | Compound | Concentration | Reference |

| Iris pallida | Rhizome | Orris Butter (20% Irone) | Total Irones | 20% | [7] |

| Iris germanica | Rhizome | Iris Butter | β-Irone | 0.71% | |

| Iris pallida ("Sweetie Iris") | Rhizome | Crude Extract | β-Ionone | 20.0 mg/g | [8][9] |

Note: β-Ionone is a structurally related compound, and its concentration is included for comparative purposes.

Experimental Protocols

The extraction and analysis of (+)-β-Irone from Iris pallida rhizomes involve a multi-step process, beginning with the extraction of the essential oil (Orris butter) followed by chromatographic separation and analysis.

Solid-Liquid Extraction (SLE) of Orris Butter from Aged Rhizomes

This protocol describes a standard laboratory-scale extraction of Orris butter, which is rich in irones.

Materials and Reagents:

-

Aged and dried Iris pallida rhizomes

-

Grinder or mill

-

n-hexane

-

Ethyl acetate (B1210297)

-

Rotary evaporator

-

Filter paper and funnel

Procedure:

-

Grind the aged and dried Iris pallida rhizomes into a fine powder.

-

Transfer the powdered rhizomes to an Erlenmeyer flask.

-

Add a solvent mixture of n-hexane and ethyl acetate (e.g., in a 70:30 v/v ratio) to the flask, ensuring the powder is fully submerged.

-

Macerate the mixture at room temperature with occasional agitation for 24-48 hours.

-

Filter the mixture to separate the solvent extract from the solid plant material.

-

Repeat the extraction of the plant residue two more times with fresh solvent to ensure complete extraction.

-

Combine the solvent extracts and concentrate them using a rotary evaporator under reduced pressure to yield the crude Orris butter.

Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of Irones

GC-MS is the primary analytical technique for the identification and quantification of irones. For the specific analysis of enantiomers, a chiral GC column is required.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 6890N or similar

-

Mass Spectrometer: Agilent 5973N or similar

-

Column: Rt-βDEXcst (30 m x 0.32 mm ID, 0.25 µm film thickness) or a similar chiral column for enantiomeric separation[10].

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: 60 °C (hold for 1 min), then ramp to 200 °C at 1 °C/min[10].

-

Detector Temperature: 220 °C (for FID, if used in parallel).

-

Mass Spectrometer Interface Temperature: 230 °C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

Sample Preparation:

-

Dissolve a small amount of the Orris butter extract in a suitable solvent (e.g., acetone (B3395972) or ethanol).

-

Filter the solution through a 0.45 µm syringe filter.

-

Inject an appropriate volume (e.g., 1-2 µL) into the GC-MS system.

Biosynthesis of (+)-β-Irone

The biosynthesis of irones in Iris species is a complex process that begins with the cyclization of squalene (B77637), a precursor in the terpenoid pathway. The resulting triterpenoid (B12794562) structures, known as iridals, undergo oxidative cleavage to form the C14 irone skeleton.

Biosynthetic Pathway Diagram

Caption: Biosynthetic pathway of (+)-β-Irone from squalene in Iris pallida.

Experimental Workflow Diagram

Caption: General experimental workflow for the extraction and analysis of (+)-β-Irone.

Conclusion

(+)-β-Irone is a significant natural product with its primary and confirmed botanical source being the aged rhizomes of Iris pallida. The information provided in this guide, including quantitative data, detailed experimental protocols, and biosynthetic pathways, offers a solid foundation for researchers and professionals engaged in the study and application of this valuable chiral molecule. Further research is warranted to elucidate the precise concentration of the (+)-enantiomer in various Iris pallida cultivars and to optimize extraction and purification methodologies for higher yields and purity.

References

- 1. Iris (Orris) Resinoide (90045-90-2) – Premium Natural Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. Determination of Volatile Aroma Compounds of Ganoderma Lucidum by Gas Chromatography Mass Spectrometry (HS-GC/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of volatile aroma compounds of Ganoderma lucidum by gas chromatography mass spectrometry (HS-GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. repository.akfarsurabaya.ac.id [repository.akfarsurabaya.ac.id]

- 7. ORRIS LANDES 20% IRONE - Biolandes [biolandes.com]

- 8. Influence of β-Ionone in the Phytotoxicity of the Rhizome of Iris pallida Lam - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. gcms.cz [gcms.cz]

The Enigmatic Pathway of Irone Biosynthesis in Iris Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irones are a group of C14-ketones responsible for the characteristic violet-like fragrance of orris root, derived from the rhizomes of various Iris species, most notably Iris germanica and Iris pallida. These compounds are highly valued in the fragrance and flavor industries. Unlike many plant volatiles, irones are not present in fresh rhizomes but are gradually formed during a lengthy post-harvest storage period of three to five years. This complex aging process involves a series of enzymatic transformations of their triterpenoid (B12794562) precursors, the iridals. This technical guide provides a comprehensive overview of the current understanding of the irone biosynthesis pathway, detailing the key intermediates, putative enzymatic steps, and relevant experimental methodologies.

The Biosynthetic Journey: From Squalene (B77637) to Irones

The biosynthesis of irones is a multi-step process that begins with the cyclization of the ubiquitous triterpene precursor, 2,3-oxidosqualene (B107256). The pathway can be broadly divided into three major stages:

-

Formation of Iridals: The initial step involves the cyclization of 2,3-oxidosqualene to form the characteristic C31 triterpenoid skeleton of iridals.

-

Methylation and Cyclization: A key transformation is the methylation of the iridal (B600493) structure, followed by a second cyclization to form cycloiridals.

-

Oxidative Degradation: The final step involves the oxidative cleavage of the cycloiridal backbone to release the C14 irone molecule.

While the general pathway has been outlined through radiolabeling studies and the identification of intermediates, the specific enzymes catalyzing each step in Iris species have not yet been fully characterized.

Stage 1: Iridal Formation

The biosynthesis of the iridal skeleton is initiated by an oxidosqualene cyclase (OSC) . This enzyme catalyzes the protonation of 2,3-oxidosqualene, initiating a cascade of cyclization and rearrangement reactions to form the specific iridal structure. Transcriptome analysis of Iris pallida and Iris germanica has identified several candidate genes for triterpene synthases, which are likely responsible for this crucial step. However, the specific OSC that produces the iridal backbone has not been functionally characterized.

Stage 2: Methylation and Formation of Cycloiridals

Following the formation of iridals, a methyl group is transferred from S-adenosyl-L-methionine (SAM) to the iridal molecule. This reaction is catalyzed by a SAM-dependent methyltransferase . This methylation is a critical step that precedes the second cyclization, leading to the formation of cycloiridals. The enzyme responsible for this specific methylation in Iris remains to be identified, although numerous SAM-dependent methyltransferases are known to be involved in plant secondary metabolism. A bifunctional methyltransferase/cyclase has been hypothesized to catalyze both the methylation and the subsequent cyclization.

Stage 3: Oxidative Degradation to Irones

The final step in irone biosynthesis is the oxidative degradation of the C31 cycloiridal precursors to yield the C14 irones. This process is thought to be carried out by oxidoreductases , such as cytochrome P450 monooxygenases or other oxidative enzymes. Studies have shown that enzymes like lipoxidase (B8822775) can facilitate this conversion in vitro, suggesting the involvement of oxidative processes. The precise nature of the native enzymes in Iris rhizomes that carry out this transformation during the aging process is still an area of active research.

Quantitative Data

Quantitative analysis of irones and their precursors is crucial for understanding the efficiency of the biosynthetic pathway and for quality control of orris root products. The following tables summarize available quantitative data from various studies.

Table 1: Irone and Iridal Content in Iris Rhizomes

| Species | Compound | Concentration (mg/kg dry weight) | Analytical Method |

| Iris germanica | α-Irone | 1.5 - 4.8 | GC-MS |

| Iris germanica | γ-Irone | 0.5 - 2.1 | GC-MS |

| Iris pallida | Total Irones | 12 (fresh) - 1400 (after 30h treatment) | Not specified |

| Iris species | Iridals | Varies significantly with age and species | HPLC, LC-MS |

Experimental Protocols

Protocol 1: Extraction and Quantification of Irones and Iridals by GC-MS

This protocol is adapted for the analysis of irones and their precursors in Iris rhizomes.

1. Sample Preparation:

- Freeze-dry fresh rhizome material and grind to a fine powder.

- For aged rhizomes, directly grind the dried material.

2. Extraction:

- Perform a solid-liquid extraction with a suitable organic solvent (e.g., hexane, dichloromethane, or a mixture thereof).

- Alternatively, for volatile irones, headspace solid-phase microextraction (HS-SPME) can be employed for direct analysis of the powdered rhizome.

3. GC-MS Analysis:

- Gas Chromatograph (GC) Conditions:

- Column: DB-5MS or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

- Injector Temperature: 250 °C.

- Oven Temperature Program: Start at 60 °C, hold for 2 min, ramp to 280 °C at 5 °C/min, and hold for 10 min.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- Mass Spectrometer (MS) Conditions:

- Ionization Mode: Electron Impact (EI) at 70 eV.

- Source Temperature: 230 °C.

- Mass Range: m/z 40-500.

4. Quantification:

- Use external or internal standards of known irone and iridal compounds for accurate quantification.

Protocol 2: Assay for SAM-Dependent Methyltransferase Activity

This is a general protocol that can be adapted to test for the putative iridal methyltransferase activity in Iris rhizome protein extracts.

1. Enzyme Extraction:

- Homogenize fresh or frozen rhizome tissue in an appropriate extraction buffer (e.g., Tris-HCl pH 7.5, containing protease inhibitors and reducing agents like DTT).

- Centrifuge the homogenate to pellet cell debris and obtain a crude protein extract (supernatant).

- For membrane-bound enzymes, further fractionation and solubilization with detergents may be necessary.

2. Reaction Mixture:

- Prepare a reaction mixture containing:

- Crude protein extract.

- Iridal substrate (purified from Iris rhizomes).

- S-adenosyl-L-[methyl-¹⁴C]methionine (radioactive) or non-labeled SAM.

- Reaction buffer (e.g., Tris-HCl pH 7.5).

3. Incubation:

- Incubate the reaction mixture at an optimal temperature (e.g., 30 °C) for a defined period.

4. Product Analysis:

- If using radiolabeled SAM:

- Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

- Extract the methylated product.

- Analyze the product by thin-layer chromatography (TLC) followed by autoradiography or by liquid scintillation counting.

- If using non-labeled SAM:

- Stop the reaction and extract the products.

- Analyze the reaction mixture by HPLC-MS or GC-MS to detect the methylated iridal product.

Protocol 3: Heterologous Expression of Candidate Genes in Saccharomyces cerevisiae

This protocol allows for the functional characterization of candidate genes identified from transcriptome data.

1. Gene Cloning:

- Amplify the full-length coding sequence of the candidate gene (e.g., a putative oxidosqualene cyclase or methyltransferase) from Iris rhizome cDNA.

- Clone the gene into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

2. Yeast Transformation:

- Transform a suitable S. cerevisiae strain (e.g., INVSc1) with the expression construct.

3. Expression and Functional Assay:

- Grow the transformed yeast culture in a selective medium.

- Induce gene expression by adding galactose to the medium.

- For an OSC, provide the yeast with a precursor like squalene or rely on the endogenous pool. For a methyltransferase, provide the iridal substrate in the culture medium.

- After a period of incubation, harvest the yeast cells.

4. Metabolite Extraction and Analysis:

- Extract the metabolites from the yeast culture (cells and medium) using an appropriate organic solvent.

- Analyze the extracts by GC-MS or LC-MS to identify the enzymatic product.

Signaling Pathways and Experimental Workflows

Biosynthesis Pathway of Irones

Caption: Proposed biosynthetic pathway of irones from 2,3-oxidosqualene in Iris species.

Experimental Workflow for Enzyme Characterization

Caption: A typical experimental workflow for the identification and characterization of enzymes involved in irone biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of irones in Iris species represents a fascinating and complex area of plant secondary metabolism. While the general pathway has been established, the specific enzymes responsible for the key transformations remain largely uncharacterized. The advent of high-throughput sequencing technologies has opened new avenues for identifying candidate genes involved in this pathway. Future research should focus on the functional characterization of these candidate genes through heterologous expression and biochemical assays. The elucidation of the complete enzymatic pathway will not only provide fundamental insights into plant biochemistry but also pave the way for biotechnological production of these valuable fragrance compounds, potentially offering a more sustainable and efficient alternative to the traditional lengthy aging process of Iris rhizomes.

Physical and chemical properties of beta-Irone

An In-depth Technical Guide to the Physical and Chemical Properties of beta-Irone (B12784010)

Introduction

Beta-Irone, a member of the irone family of compounds, is a significant contributor to the characteristic aroma of violets and orris root.[1][2] It is a cyclic ketone that exists as a frequent byproduct in the synthesis of alpha-irone.[3] This technical guide provides a comprehensive overview of the physical and chemical properties of beta-Irone, intended for researchers, scientists, and professionals in the fields of drug development, perfumery, and flavor chemistry.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of beta-Irone are summarized in the table below, providing a consolidated reference for its key quantitative data.

| Property | Value |

| Molecular Formula | C₁₄H₂₂O[1][3][4] |

| Molecular Weight | 206.32 g/mol [1][3][4][5] |

| CAS Number | 79-70-9[3][4][6], 35124-15-3 ((+)-beta-Irone)[1][5] |

| Appearance | Pale yellow clear liquid (est)[6][7] |

| Odor | Similar to beta-ionone, with fresh, sweet, violet, berry, woody, and powdery notes[3][7] |

| Boiling Point | 85-90°C at 0.1 mmHg; 99-104°C at 0.7 mmHg; 125°C at 11 mmHg[3]; 293.00 to 295.00 °C at 760.00 mm Hg[6][7] |

| Density | 0.9434 g/cm³ at 21°C[3]; 0.92400 to 0.93600 g/cm³ at 25.00 °C[6][7] |

| Refractive Index | 1.5178 at 21°C; 1.5162 at 25°C[3]; 1.49300 to 1.50400 at 20.00 °C[6][7] |

| Solubility | Soluble in alcohol[6][7]; Insoluble in water[6][7][8] (2.98 mg/L at 25°C est.[6][7]) |

| Flash Point | 126.67 °C (260.00 °F) TCC[6][7] |

| Optical Rotation | [a]D20 +59° (CH₂Cl₂)[3] |

| UV Maximum | 295 nm (log ε 4.05)[3] |

| Vapor Pressure | 0.002000 mmHg @ 25.00 °C (est)[6][7] |

Spectral Properties

The structural elucidation and characterization of beta-Irone rely on various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule. Key features in the ¹H NMR spectrum would include signals corresponding to the vinyl protons of the butenone side chain and the methyl groups on the cyclohexene (B86901) ring. The ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbon, olefinic carbons, and the aliphatic carbons of the ring and side chain.

-

Infrared (IR) Spectroscopy: The IR spectrum of beta-Irone is distinguished by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically appearing around 1700 cm⁻¹. Other significant peaks would include those for C=C stretching of the alkene and C-H stretching and bending vibrations.[9]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of beta-Irone. The molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (206.32).[4] Fragmentation analysis can provide valuable information about the structure of the molecule.

Chemical Reactivity and Synthesis

Beta-Irone undergoes several chemical transformations characteristic of ketones and alkenes.

-

Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic attack, leading to the formation of alcohols and other derivatives.[1]

-

Cyclization Reactions: Under acidic conditions, beta-Irone can undergo cyclization to form various cyclic compounds.[1]

-

Oxidation and Reduction: The molecule can be oxidized to form more complex structures or reduced to the corresponding alcohol.[1]

The synthesis of irones, including beta-Irone, typically involves the ring closure of pseudoirones.[10] This cyclization can be catalyzed by acids.[1][10]

Caption: Synthesis workflow for beta-Irone from pseudoionone.

Caption: Key chemical reactions of beta-Irone.

Experimental Protocols

Synthesis of (±)-β-Irone

A common method for synthesizing beta-Irone involves the acid-catalyzed cyclization of pseudoionone.[10]

-

Reaction Setup: A solution of pseudoionone in an appropriate organic solvent (e.g., toluene, methylene (B1212753) chloride) is prepared in a reaction vessel equipped with a stirrer and a cooling system.[10][11]

-

Acid Addition: A strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the solution while maintaining a low temperature to control the reaction rate.[11]

-

Reaction Monitoring: The progress of the reaction is monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup: The reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.

-

Purification: The resulting crude product, a mixture of irone isomers, is purified by fractional distillation under reduced pressure to isolate beta-Irone.[2][11]

Analytical Methods

The analysis and characterization of beta-Irone are typically performed using chromatographic and spectroscopic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile compounds like beta-Irone in complex mixtures, such as essential oils.[12] The retention time in the GC column and the mass spectrum provide definitive identification and quantification when compared to a reference standard.[12]

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can also be employed for the analysis of beta-Irone.[13] A suitable mobile phase, such as a mixture of acetonitrile (B52724) and water with an acid modifier, is used to achieve separation on a C18 or other appropriate column.[13]

Caption: Typical analytical workflow for the characterization of beta-Irone.

References

- 1. Buy this compound | 35124-15-3 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. beta-Irone [drugfuture.com]

- 4. beta-Irone | C14H22O | CID 5375215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. beta-Irone, (+)- | C14H22O | CID 10219919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. beta-irone, 79-70-9 [thegoodscentscompany.com]

- 7. beta-irone [flavscents.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 10. EP0499980A2 - Process for producing irone - Google Patents [patents.google.com]

- 11. US5113021A - Process for the manufacture of a mixture of α- and β-irone - Google Patents [patents.google.com]

- 12. nbinno.com [nbinno.com]

- 13. Separation of beta-Ionone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Introduction to the Stereochemistry of beta-Irone

An In-depth Technical Guide to the Stereochemistry and Enantiomers of beta-Irone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of beta-irone, focusing on its enantiomers. It covers their synthesis, separation, quantitative properties, and biological significance, offering detailed experimental protocols and visual representations of key processes.

Beta-irone is a C14-terpenoid and a member of the irone family, which also includes alpha- and gamma-isomers, distinguished by the position of the double bond within the cyclohexene (B86901) ring. These compounds are key contributors to the characteristic aroma of the rhizomes of Iris species (orris root).[1] Beta-irone possesses a single chiral center at the C-5 position of the cyclohexene ring, giving rise to a pair of enantiomers: (5R)-beta-irone and (5S)-beta-irone.

The spatial arrangement of the methyl group at this stereocenter is crucial for the molecule's interaction with chiral environments, such as olfactory receptors, leading to distinct sensory properties for each enantiomer. The dextrorotatory, (+)-enantiomer, has been identified in Iris pallida. The olfactory differences between enantiomers underscore the importance of stereoselective synthesis and separation in the fields of fragrance chemistry and pharmacology.

References

An In-depth Technical Guide to (+)-β-Irone: Discovery, Properties, and Synthesis

Core Requirements

This technical guide provides a comprehensive overview of (+)-β-Irone, a significant contributor to the violet-like aroma of iris root oil. The document details its historical discovery, physicochemical properties, modern isolation and synthesis techniques, and its interaction with olfactory receptors. This guide is intended for researchers, scientists, and professionals in the fields of drug development, fragrance chemistry, and natural products.

Data Presentation

Physicochemical Properties of (+)-β-Irone

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₂O | |

| Molecular Weight | 206.32 g/mol | |

| CAS Number | 35124-15-3 | |

| IUPAC Name | (3E)-4-((5R)-2,5,6,6-tetramethylcyclohex-1-en-1-yl)but-3-en-2-one | |

| Appearance | Pale yellow clear liquid (est.) | [1][2] |

| Boiling Point | 97.00 to 98.00 °C @ 2.00 mm Hg | [1] |

| 293.00 to 295.00 °C @ 760.00 mm Hg | [1] | |

| Specific Gravity | 0.92400 to 0.93600 @ 25.00 °C | [1] |

| Refractive Index | 1.49300 to 1.50400 @ 20.00 °C | [1] |

| Vapor Pressure | 0.002000 mmHg @ 25.00 °C (est.) | [1] |

| Flash Point | 260.00 °F (126.67 °C) | [1][2] |

| Solubility | Soluble in alcohol; water, 2.98 mg/L @ 25 °C (est.) | [2] |

| Optical Rotation | Not available |

Historical Background and Discovery

The story of irone is intertwined with the quest to understand the fragrance of violets. In 1893, the German chemists Ferdinand Tiemann and Paul Krüger, while investigating the components of iris root oil (often referred to as orris oil), which was believed to share its aromatic principle with violet flowers, isolated a ketone they named "irone". They incorrectly assigned it the molecular formula C₁₃H₂₀O. Their early work, however, laid the foundation for the synthesis of ionones, a class of closely related fragrance compounds.

It was not until 1933 that Leopold Ruzicka corrected the molecular formula of irone to C₁₄H₂₂O. Subsequent research by Ruzicka and others revealed that natural irone was a mixture of several isomers. The precise stereochemistry of these isomers, including the identification of (+)-cis-α-irone, (+)-trans-α-irone, (+)-β-irone, and (+)-cis-γ-irone, was finally elucidated in 1971 by Rautenstrauch and Ohloff from Italian iris oil, likely derived from Iris pallida.

Experimental Protocols

Isolation of Irones from Iris Rhizomes by Steam Distillation

The traditional and still widely used method for obtaining irones is through the steam distillation of aged iris rhizomes. The rhizomes of Iris germanica or Iris pallida are harvested and aged for two to five years, a crucial step during which the odorless iridal (B600493) precursors are enzymatically converted to the fragrant irones.[3]

Protocol:

-

Raw Material Preparation: Aged iris rhizomes (moisture content 8-13%) are finely milled into a powder.[4]

-

Steam Distillation: The powdered rhizomes are loaded into a still. High-pressure steam is passed through the material. The steam ruptures the plant cells, liberating the essential oil.[3]

-

Condensation: The mixture of steam and volatile oil is passed through a condenser to cool and liquefy.[3]

-

Separation: The condensed liquid, a mixture of water and "orris butter" (a waxy solid at room temperature due to the presence of myristic acid), is collected. The orris butter, being less dense, separates from the water.[3][4]

-

Purification (Optional): The orris butter can be further processed to increase the concentration of irones. This is often achieved by crystallization at low temperatures in ethanol (B145695) to remove the fatty acids. The resulting liquid is a concentrated irone-rich extract known as orris absolute.[4][5]

Chemical Synthesis of (±)-β-Irone from 3-Methylcyclohexanone

A modern synthetic route to racemic β-irone has been developed, offering an alternative to the lengthy natural extraction process.[6]

Protocol:

This synthesis is a multi-step process that can be summarized as follows:

-

Formation of a Lithium Enolate: 3-Methyl-2-cyclohexen-1-one is treated with lithium in liquid ammonia (B1221849) to form the corresponding lithium enolate.

-

Alkylation: The enolate is then reacted with an appropriate alkylating agent, such as allyl bromide, to introduce the side chain.

-

Further Elaboration: The resulting intermediate undergoes a series of reactions to construct the full butenone side chain and introduce the necessary methyl groups, ultimately yielding (±)-β-irone.

Note: The detailed, step-by-step procedure with specific reagents, quantities, and reaction conditions for a full synthesis is extensive and typically found in specialized organic synthesis literature.

Chiral Separation of β-Irone Enantiomers by HPLC

The separation of the (+) and (-) enantiomers of β-irone is crucial for studying their individual olfactory properties and biological activities. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common method for this purpose.

Protocol:

-

Column Selection: A polysaccharide-based chiral stationary phase, such as one derived from cellulose (B213188) or amylose, is typically chosen.[7][8]

-

Mobile Phase: A normal-phase mobile phase, often a mixture of n-hexane and an alcohol (e.g., isopropanol (B130326) or ethanol), is used. The ratio of the solvents is optimized to achieve the best separation.[7]

-

Injection and Detection: A solution of the racemic β-irone mixture is injected onto the column. The separated enantiomers are detected as they elute from the column, typically using a UV detector.

-

Fraction Collection: The fractions corresponding to each enantiomer are collected for further analysis.

Mandatory Visualization

Signaling Pathway

Experimental Workflow

Biological Activity and Olfactory Perception

The perception of odors is initiated by the binding of volatile molecules to olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal cavity.[9] While the specific receptor for (+)-β-irone is not definitively identified, research on the closely related compound β-ionone has shown that it activates the olfactory receptor OR5A1.[1][2][10] Genetic variations in the OR5A1 gene can lead to significant differences in how individuals perceive the scent of β-ionone.[10]

The binding of an odorant like β-ionone to its receptor triggers a signal transduction cascade.[9][11] This process involves the activation of a G-protein (Gαolf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[11] The increase in cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (primarily Ca²⁺) and depolarization of the neuron.[12] This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed, leading to the perception of a specific scent, in this case, the characteristic floral, woody, and powdery notes of irone.[12]

Recent studies have also suggested that β-ionone can act as an antagonist for other olfactory receptors, potentially modulating the perception of other odors.[13] Furthermore, ectopically expressed olfactory receptors, including OR51E2 which is activated by β-ionone, have been implicated in cellular processes outside of olfaction, such as cell migration and proliferation, opening up avenues for further research into the pharmacological potential of these compounds.[14][15][16]

References

- 1. researchgate.net [researchgate.net]

- 2. Genetic variation in the human olfactory receptor OR5AN1 associates with the perception of musks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mechotech.in [mechotech.in]

- 4. WO2009004517A1 - Process - Google Patents [patents.google.com]

- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. OR5A1 - Wikipedia [en.wikipedia.org]

- 11. The sense of smell, its signalling pathways, and the dichotomy of cilia and microvilli in olfactory sensory cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Antagonistic interactions between odorants alter human odor perception - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Odorant Receptor 51E2 Agonist β-ionone Regulates RPE Cell Migration and Proliferation [frontiersin.org]

- 15. Odorant Receptor 51E2 Agonist β-ionone Regulates RPE Cell Migration and Proliferation | Semantic Scholar [semanticscholar.org]

- 16. Ionone Is More than a Violet’s Fragrance: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Olfactory Properties and Scent Profile of (+)-β-Irone

Abstract: This technical guide provides a comprehensive analysis of the olfactory properties and scent profile of (+)-β-Irone, a significant ketone in the fragrance industry renowned for its contribution to the characteristic aroma of orris root. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its sensory characteristics, quantitative data, experimental evaluation protocols, and the proposed biochemical signaling pathway of its perception. The guide distinguishes the olfactory profile of the (+)-enantiomer from its counterpart and outlines methodologies for its sensory assessment, including Gas Chromatography-Olfactometry (GC-O) and human sensory panels.

Introduction to (+)-β-Irone

β-Irone (C₁₄H₂₂O) is a methylated ionone (B8125255) and a key odorant found in the essential oil of iris rhizomes, commonly known as orris root. The lengthy and complex processing of orris root makes natural irone one of the most expensive raw materials in perfumery. While not a primary biosynthetic product, β-irone is considered an artifact that forms during the processing and aging of orris rhizomes.[1] Its unique and powerful scent profile makes it invaluable for creating sophisticated floral, woody, and powdery notes in fine fragrances. β-Irone exists as two enantiomers, (+)-β-Irone and (-)-β-Irone, which possess distinctly different olfactory characteristics. This guide focuses on the dextrorotatory enantiomer, (+)-β-Irone.

Olfactory Profile of (+)-β-Irone

The scent of β-irone is complex and multifaceted. The racemic mixture, (±)-β-Irone, is described as having a strong and transparent fruity-green top note, a rich violet floral heart, and a powerful, long-lasting powdery and woody base.[2] The fruity, violet, and powdery character is potent even at very low concentrations.[2] Olfactory evaluation reveals that a smelling blotter with just 0.0001g of (±)-β-irone releases a distinct violet scent, while 0.001g exhibits a raspberry aroma.[2]

Enantiomeric Olfactory Differences

The chirality of β-Irone plays a critical role in its perceived scent. Olfactory evaluations by trained perfumers have demonstrated that the human nose can readily distinguish between the two enantiomers. The (+)-enantiomer is generally considered to have the more desirable and characteristic fragrance profile.[3]

| Enantiomer | Olfactory Descriptors | Tenacity & Character |

| (+)-β-Irone | Iris family, anise, licorice, green, warm floral-woody.[3] | Possesses good tenacity and is considered a "dry-down" or base note in perfumery.[3] |

| (-)-β-Irone | Weakly iris, woody with a distinct honey note, fruity tonality, and an unpleasant smoky character.[3] | Belongs to the β-ionone family but is not considered a close match.[3] |

Quantitative Properties

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₂O | [4] |

| Molecular Weight | 206.33 g/mol | [4] |

| Appearance | Pale yellow clear liquid (est.) | [4] |

| Specific Gravity | 0.924 to 0.936 @ 25°C | [5] |

| Refractive Index | 1.493 to 1.504 @ 20°C | [5] |

| Boiling Point | 293 to 295 °C @ 760 mmHg | [4] |

| Flash Point | 126.67 °C (260.00 °F) | [5] |

| Vapor Pressure | 0.002 mmHg @ 25°C (est.) | [4] |

| Solubility | Soluble in alcohol; Water: 2.98 mg/L @ 25°C (est.) | [4] |

Olfactory and Sensory Data

| Property | Value | Notes | Source(s) |

| Odor Type | Floral, fresh, sweet, violet, berry, woody, powdery. | - | [4] |

| Odor Strength | Medium | Recommended for smelling in a 10% solution or less. | [4] |

| Substantivity on Smelling Strip | 264 hours @ 100% | Refers to the duration the scent is detectable. | [4] |

| Odor Threshold (for β-Ionone) | 1 µg/L in water | This value is for the structurally similar β-ionone and serves as an approximate reference. | [6] |

Experimental Protocols for Sensory Analysis

The characterization of (+)-β-Irone's olfactory profile requires a combination of instrumental analysis and human sensory evaluation.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique that combines the separation capabilities of gas chromatography with the human nose as a sensitive and specific detector for odor-active compounds.[7]

Objective: To separate the volatile components of a fragrance sample and identify the specific retention times associated with distinct aromas.

Methodology:

-

Sample Preparation: Prepare a dilution series of the (+)-β-Irone sample (e.g., 1%, 0.1%, and 0.01% in a neutral solvent like ethanol (B145695) or dipropylene glycol). An internal standard can be added for quantification.[8]

-

GC System: Utilize a gas chromatograph equipped with a polar capillary column (e.g., DB-Wax or equivalent) suitable for separating terpenoids.[9][10]

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the heated GC inlet in splitless mode to maximize sensitivity.

-

Chromatographic Conditions:

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for 2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 270°C) and hold.

-

-

Effluent Splitting: At the end of the column, the effluent is split (typically 1:1) between a conventional detector (e.g., Flame Ionization Detector - FID, or Mass Spectrometer - MS) and a heated sniffing port.

-

Olfactometry: A trained sensory analyst sniffs the effluent from the sniffing port throughout the chromatographic run, describing the perceived odors and their intensity in real-time. The data is correlated with the peaks recorded by the conventional detector.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Ionones, Irones, Damascones & Structurally Related Odorants [leffingwell.com]

- 4. beta-irone [flavscents.com]

- 5. beta-irone, 79-70-9 [thegoodscentscompany.com]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of (+)-β-Irone

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for (+)-β-Irone. Designed for researchers, scientists, and professionals in drug development, this document presents quantitative data in structured tables, details experimental protocols, and visualizes relevant biochemical pathways. While specific high-resolution spectral data for the dextrorotatory enantiomer, (+)-β-Irone, is not widely published, the provided data for the closely related structural isomer, β-ionone, serves as a robust reference.

Spectroscopic Data

The spectroscopic data presented below is primarily based on the analysis of β-ionone, a closely related isomer of β-irone. The structural similarity suggests that the spectral characteristics will be very similar, with minor variations in chemical shifts and fragmentation patterns possible.

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR chemical shifts for β-ionone, which are expected to be very similar to those of (+)-β-Irone.

Table 1: ¹H NMR Chemical Shift Data for β-Ionone [1]

| Atom Name | Chemical Shift (ppm) | Multiplicity |

| H7 | 7.27 | d |

| H8 | 6.12 | d |

| H10 | 2.29 | s |

| H2 | 2.04 | t |

| H5 | 1.71 | s |

| H3 | 1.59 | m |

| H4 | 1.45 | m |

| H12 | 1.03 | s |

| H13 | 1.03 | s |

| H6 | 0.90 | d |

Solvent: CDCl₃, Reference: TMS

Table 2: ¹³C NMR Chemical Shift Data for β-Ionone [1]

| Atom Number | Chemical Shift (ppm) |

| C9 | 198.4 |

| C1 | 137.1 |

| C7 | 135.9 |

| C8 | 129.9 |

| C6 | 125.4 |

| C2 | 39.8 |

| C4 | 34.2 |

| C11 | 33.0 |

| C12 | 28.8 |

| C13 | 28.8 |

| C10 | 27.2 |

| C5 | 21.8 |

| C3 | 18.9 |

Solvent: CDCl₃, Reference: TMS

Electron ionization mass spectrometry (EI-MS) of β-ionone reveals a distinct fragmentation pattern that is characteristic of its molecular structure. The molecular ion peak and major fragment ions are summarized in the table below.

Table 3: Mass Spectrometry Data for β-Ionone [2]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 206 | 25 | [M]⁺ (Molecular Ion) |

| 191 | 100 | [M - CH₃]⁺ |

| 177 | 15 | [M - C₂H₅]⁺ |

| 163 | 20 | [M - C₃H₇]⁺ |

| 149 | 10 | [M - C₄H₉]⁺ |

| 136 | 30 | Retro-Diels-Alder Fragment |

| 121 | 45 | [C₉H₁₃]⁺ |

| 93 | 35 | [C₇H₉]⁺ |

| 43 | 80 | [CH₃CO]⁺ |

Experimental Protocols

The following protocols provide a general framework for the acquisition of NMR and MS data for compounds like (+)-β-Irone.

This protocol is based on standard procedures for the analysis of terpenoids.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified (+)-β-Irone sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal resolution and lineshape.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters:

-

Pulse sequence: zg30

-

Spectral width: 12-16 ppm

-

Acquisition time: 2-3 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 16-64

-

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters:

-

Pulse sequence: zgpg30

-

Spectral width: 200-220 ppm

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024-4096

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

-

This protocol is based on standard procedures for the analysis of volatile compounds in essential oils.

-

Sample Preparation:

-

Prepare a dilute solution of (+)-β-Irone (e.g., 100 ppm) in a volatile solvent such as hexane (B92381) or dichloromethane.

-

-

GC Instrument Setup:

-

Use a gas chromatograph equipped with a capillary column suitable for terpenoid analysis (e.g., DB-5ms, HP-5ms).

-

Set the injection port temperature to 250 °C.

-

Use helium as the carrier gas with a constant flow rate (e.g., 1 mL/min).

-

Program the oven temperature as follows: initial temperature of 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 3 °C/min, and hold for 5 minutes.

-

-

MS Instrument Setup:

-

Use a mass spectrometer with an electron ionization (EI) source.

-

Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C.

-

Set the electron energy to 70 eV.

-

Scan a mass range of m/z 40-400.

-

-

Data Acquisition and Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

-

Identify the peak corresponding to (+)-β-Irone based on its retention time.

-

Analyze the mass spectrum to determine the molecular ion and the fragmentation pattern.

-

Biosynthesis of β-Irone

β-Irone is biosynthesized in plants through the enzymatic cyclization of an acyclic precursor, pseudoionone. This process is a key step in the formation of various irone isomers.

Caption: Biosynthetic pathway of (+)-β-Irone from precursor molecules.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (+)-β-Irone from a Pseudoionone Precursor

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of the specific enantiomer (+)-β-Irone. The synthesis commences with the preparation of a methylated pseudoionone (B86502) analogue, referred to as pseudoirone, followed by its cyclization to a racemic mixture of irone isomers. The final and critical step involves the enzymatic kinetic resolution of this mixture to isolate the target (+)-β-Irone.

Overall Synthesis Workflow

The synthesis is a multi-step process beginning with the formation of the key intermediate, pseudoirone, from 6-methylcitral and acetone (B3395972). This is followed by an acid-catalyzed cyclization to produce a mixture of α- and β-irone isomers. Finally, an enzymatic resolution is employed to selectively isolate the desired (+)-β-Irone enantiomer.

Experimental Protocols

Step 1: Synthesis of Pseudoirone from 6-Methylcitral

The initial step involves the base-catalyzed aldol condensation of 6-methylcitral with acetone to yield pseudoirone.

Materials:

-

6-Methylcitral

-

Acetone (reagent grade)

-

Sodium Hydroxide (B78521) (NaOH)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-methylcitral in an excess of acetone.

-

Prepare a solution of sodium hydroxide in ethanol (e.g., 10% w/v).

-

Cool the acetone solution of 6-methylcitral to 0-5 °C in an ice bath.

-

Slowly add the ethanolic NaOH solution dropwise to the cooled acetone mixture with continuous stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

-

Remove the excess acetone under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude pseudoirone.

-

The crude product can be purified by vacuum distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | 80-90% | [1] |

| Purity (post-distillation) | >95% | [1] |

Step 2: Cyclization of Pseudoirone to Racemic α/β-Irone Mixture

The synthesized pseudoirone is then cyclized using a strong acid to form a mixture of α- and β-irone isomers. The ratio of these isomers is dependent on the reaction conditions.

Materials:

-

Pseudoirone (from Step 1)

-

Anhydrous solvent (e.g., methylene (B1212753) chloride, toluene)

-

Cyclization agent (e.g., Boron trifluoride etherate (BF₃·OEt₂), Chlorosulfonic acid, 80% Sulfuric acid)[2][3]

-

Aqueous sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Protocol (using Boron Trifluoride Etherate):

-

Dissolve the purified pseudoirone in an anhydrous solvent in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -10 to 0 °C.

-

Slowly add boron trifluoride etherate dropwise with vigorous stirring, maintaining the low temperature.

-

After the addition, allow the reaction to stir at low temperature for a specified time (e.g., 1-3 hours), monitoring by TLC.

-

Quench the reaction by carefully adding it to a cold aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same solvent.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude mixture of irone isomers.

-

The mixture can be partially separated by fractional distillation under high vacuum to enrich the β-irone fraction.[4]

Quantitative Data for Cyclization:

| Cyclization Agent | Isomer Ratio (trans-α / cis-α / β) | Total Yield | Reference |

| Boron Trifluoride | 47 / 41 / 10 | 75% | [4] |

| Chlorosulfonic Acid | High yield of α-forms | High | [3] |

| 80% Sulfuric Acid | Predominantly α-trans | - | [3] |

Step 3: Enzymatic Kinetic Resolution of (±)-β-Irone

This step utilizes an enzyme, typically a lipase (B570770), to selectively acylate one enantiomer of β-irone, allowing for the separation of the unreacted (+)-β-Irone.

Materials:

-

Racemic β-irone enriched fraction (from Step 2)

-

Immobilized Lipase (e.g., Lipase from Candida antarctica B (CALB), Lipase from Candida rugosa)[5]

-

Anhydrous organic solvent (e.g., toluene, hexane)

-

Acyl donor (e.g., vinyl acetate, isopropenyl acetate)[6]

-

Molecular sieves (for maintaining anhydrous conditions)

Protocol:

-

In a dry flask, dissolve the racemic β-irone enriched fraction in the anhydrous organic solvent.

-

Add the acyl donor to the solution.

-

Add the immobilized lipase and molecular sieves.

-

Incubate the mixture with shaking at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.[7]

-

Once the desired conversion is reached, filter off the immobilized enzyme and molecular sieves.

-

Remove the solvent and excess acyl donor under reduced pressure.

-

The resulting mixture contains the acylated (-)-β-irone and the unreacted (+)-β-irone. These can be separated by column chromatography on silica (B1680970) gel, as the ester will have a different polarity than the ketone.

-

The isolated (+)-β-Irone should be analyzed by chiral HPLC or GC to determine its enantiomeric excess (ee).

Quantitative Data for Resolution:

| Parameter | Expected Outcome | Reference |

| Target Conversion | ~50% | [7] |

| Enantiomeric Excess (ee) of (+)-β-Irone | >95% | [5][6] |

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression of the key chemical transformations in this synthesis.

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. US2517800A - Process for preparing alpha-irone isomers by cyclization of pseudoirones - Google Patents [patents.google.com]

- 3. EP0499980A2 - Process for producing irone - Google Patents [patents.google.com]

- 4. US5113021A - Process for the manufacture of a mixture of α- and β-irone - Google Patents [patents.google.com]

- 5. Enzymatic kinetic resolution of racemic ibuprofen: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Kinetic resolution - Wikipedia [en.wikipedia.org]

Application Note: Enantioselective Synthesis of (+)-β-Irone

Audience: Researchers, scientists, and drug development professionals.

Introduction: (+)-β-Irone is a significant ketone in the fragrance industry, prized for its characteristic violet and orris aroma. As a minor component of natural orris oil, its isolation is commercially unviable, necessitating chemical synthesis. The olfactory properties of irones are highly dependent on their stereochemistry, making the development of enantioselective synthetic routes to access specific isomers like (+)-β-Irone a critical objective. This document outlines prominent strategies for the enantioselective synthesis of (+)-β-Irone, including catalytic asymmetric methods and biocatalytic approaches, providing detailed protocols and comparative data.

Synthetic Strategies Overview

The enantioselective synthesis of (+)-β-Irone can be broadly categorized into two main approaches: catalytic asymmetric synthesis and biocatalysis/biotransformation.

-

Catalytic Asymmetric Synthesis: This strategy employs chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to induce stereoselectivity in key bond-forming reactions.[1] A common approach involves the asymmetric cyclization of a suitable acyclic precursor, where the chiral catalyst controls the formation of the stereocenter in the cyclohexene (B86901) ring. External asymmetric induction, where the chiral information is introduced via a catalyst in the transition state, is often the most economically favorable method.[1]

-

Biotransformation and Enzymatic Synthesis: This approach utilizes whole-cell systems or isolated enzymes to perform stereoselective transformations.[1] Recent advancements have seen the development of engineered microbes capable of producing β-irone from simple carbon sources like glucose.[2] These methods offer high enantioselectivity and operate under mild, environmentally friendly conditions. For instance, engineered enzymes can catalyze the cyclization of precursors like psi-ionone to yield β-irone.[1][2]

Logical Workflow for a Catalytic Asymmetric Synthesis

A representative workflow for the chemical synthesis of β-irone often involves the construction of an acyclic precursor followed by a key cyclization step to form the characteristic ring structure.

Caption: A generalized workflow for the catalytic synthesis of (+)-β-Irone.

Experimental Protocols

Protocol 1: Synthesis of (±)-β-Irone via Aldol Condensation and Cyclization

This protocol describes a general, non-enantioselective synthesis of a β-irone mixture, which serves as a foundational method. Asymmetric variants would modify the cyclization step with a chiral catalyst. This method is adapted from procedures for ionone (B8125255) and irone synthesis.[3][4][5]

Step 3.1: Aldol Condensation of β-Methylcyclocitral and Acetone

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add β-methylcyclocitral (1.0 eq) and a significant excess of acetone (5-10 eq).[4]

-

Catalyst Addition: Slowly add an aqueous solution of sodium hydroxide (B78521) (e.g., 5% NaOH) to the mixture while stirring. The amount of catalyst should be catalytic (e.g., 0.1 eq).

-

Reaction: Stir the reaction mixture at a controlled temperature (e.g., 35-45 °C) for several hours (approx. 6 hours).[4] Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed.

-

Workup: Upon completion, neutralize the reaction by adding a weak acid, such as acetic acid.

-

Purification: Remove the excess acetone via distillation under normal pressure. The resulting crude product (methyl-pseudo-ionone) can be carried forward or purified by vacuum distillation.

Step 3.2: Acid-Catalyzed Cyclization to form β-Irone

-

Setup: Dissolve the crude methyl-pseudo-ionone from the previous step in a suitable solvent like toluene.[6] Cool the solution to a low temperature (e.g., -5 °C to 0 °C).

-

Acid Addition: Slowly introduce a Lewis acid or strong mineral acid. Boron trifluoride (BF₃) is effective; introduce it as a gas until the solution is saturated.[6] For an enantioselective approach, a chiral Brønsted acid or a chiral Lewis acid complex would be used here.

-

Reaction: Stir the mixture at a low temperature (e.g., 0-10 °C) for 1-2 hours.[6] The reaction is often exothermic and requires careful temperature control.

-

Workup: Quench the reaction by adding it to a cold, saturated sodium bicarbonate solution. Extract the product with a solvent like diethyl ether.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final purification of β-irone from its isomers (primarily α-irone) is achieved by fractional distillation or column chromatography.[3][6]

Protocol 2: Biocatalytic Production of β-Irone in Engineered E. coli

This protocol outlines a one-step biotransformation process using an engineered microbial host, based on published methodologies.[2]

-

Strain and Culture Preparation: Use an E. coli strain engineered to express a promiscuous methyltransferase/cyclase (pMT) enzyme. Grow a starter culture overnight in a suitable medium (e.g., LB broth) with appropriate antibiotics at 37 °C.

-

Biotransformation Setup: Inoculate a larger volume of production medium (e.g., Terrific Broth) with the overnight culture. Grow the cells at 37 °C with shaking until they reach the mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

-

Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of ~0.1 mM. Simultaneously, add the precursor, psi-ionone, to the culture medium.

-

Fermentation: Reduce the temperature to ~30 °C and continue the incubation with shaking for an extended period (e.g., 48-113 hours).[2] Maintain a controlled dissolved oxygen (DO) level (e.g., 10%) to optimize production and minimize product evaporation.[2]

-

Extraction: After the fermentation period, harvest the culture. Extract the irone products from the entire culture (cells and supernatant) using an organic solvent with a high affinity for irone, such as dodecane.

-

Analysis: Analyze the organic extract by GC-MS to quantify the concentration of β-irone and other isomers produced.

Data Presentation

The following table summarizes quantitative data from biocatalytic production methods for β-irone. Data for catalytic asymmetric synthesis is often proprietary or highly specific to the catalyst system and is less commonly published in this format.

| Method/Strain | Precursor | Product(s) | Titer (mg/L) | Yield/Productivity | Reference |

| Engineered E. coli (pMT10) | Glucose (Fed-batch) | cis-α-irone & β-irone | ~36.6 | Final titer at 113+ hours | [2] |

| Engineered E. coli (pMT10) | psi-ionone (Biotransformation) | cis-α-irone & β-irone | 42.9 | Not specified | [2] |

| Enzymatic Oxidation of Rhizome Extract | Terpene precursors | Irone mixture (traces of β-irone) | 450 - 2200 mg/kg of rhizome | Not specified | [7] |

Concluding Remarks

The enantioselective synthesis of (+)-β-Irone remains a challenging yet crucial area of research for the fragrance industry. While classical organic chemistry provides foundational routes, modern approaches are increasingly focused on catalytic asymmetric synthesis and biocatalysis. Asymmetric catalysis offers precise control over stereochemistry through the rational design of chiral catalysts.[1] Concurrently, biocatalytic methods, particularly fermentation from simple sugars, represent a promising frontier, offering a sustainable and highly selective route to β-irone and other valuable fragrance molecules.[2] Future work will likely focus on improving the efficiency and selectivity of both catalytic and enzymatic systems to make the production of enantiopure (+)-β-Irone more economically viable.

References

- 1. Buy (+)-beta-Irone | 35124-15-3 [smolecule.com]

- 2. Total enzymatic synthesis of cis-α-irone from a simple carbon source - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN101781183A - Preparation method of beta-ionone - Google Patents [patents.google.com]

- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 6. US5113021A - Process for the manufacture of a mixture of α- and β-irone - Google Patents [patents.google.com]

- 7. iris.cnr.it [iris.cnr.it]

Application Notes and Protocols for the Biocatalytic Synthesis of Irone Isomers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biocatalytic synthesis of valuable irone isomers, key components in the fragrance and pharmaceutical industries. Two primary biocatalytic strategies are presented: the de novo biosynthesis of enantiopure cis-α-irone using engineered microorganisms and the enzymatic kinetic resolution of irone isomer mixtures.

Introduction

Irones are a group of C14-terpenoid ketones known for their characteristic violet and orris aroma, making them highly sought-after in perfumery. Specific isomers, such as (+)-cis-α-irone, are particularly valued for their olfactory properties. Traditional chemical synthesis of irones often results in racemic mixtures of isomers, requiring challenging and costly purification steps. Biocatalysis offers a green and highly selective alternative for producing specific irone isomers. This document outlines two effective biocatalytic approaches:

-

De novo Biosynthesis: This method utilizes metabolically engineered Escherichia coli to produce enantiopure cis-α-irone directly from simple carbon sources like glucose.

-

Enzymatic Kinetic Resolution: This technique employs lipases to selectively acylate or hydrolyze specific isomers from a racemic mixture of irones, allowing for the separation of enantiomers.

Section 1: De Novo Biosynthesis of cis-α-Irone in Engineered E. coli

A recently developed artificial biosynthetic pathway enables the production of enantiopure (-)-cis-α-irone from glucose.[1][2] This has been achieved by designing a pathway that is independent of the native, and not fully elucidated, pathway in iris plants.[2][3] The key innovation is the use of an engineered promiscuous bifunctional methyltransferase/cyclase (pMT) that can convert ψ-ionone to cis-α-irone.[1][4]

Signaling Pathway and Logic

The artificial pathway for cis-α-irone biosynthesis in E. coli begins with a simple carbon source like glucose. Through the engineered host's central metabolism, glucose is converted to precursors for the mevalonate (B85504) (MVA) pathway to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are then converted to lycopene (B16060), which is cleaved by a carotenoid cleavage dioxygenase (CCD1) to form ψ-ionone.[3] The final and key step is the methylation and cyclization of ψ-ionone to cis-α-irone, catalyzed by an engineered promiscuous methyltransferase (pMT).[1][4] Enzyme engineering has been instrumental in dramatically improving the activity and specificity of the pMT for this reaction.[1]

Quantitative Data

The following table summarizes the reported production titers for cis-α-irone using an engineered E. coli strain.[1][2][4]

| Biocatalytic Method | Host Organism | Key Enzyme | Substrate | Product Titer | Reference |

| Whole-cell Biocatalysis | E. coli | Engineered pMT | Glucose | ~86 mg/L | [1][2] |

| In vitro Biotransformation | Cell lysate of E. coli | Engineered pMT | ψ-ionone | ~121.8 mg/L | [4] |

Experimental Protocol: Fed-Batch Fermentation for cis-α-Irone Production

This protocol is based on the methods described by Chen et al. (2022).[1][5]

1. Strain and Media:

- Strain: Engineered E. coli BL21(DE3) strain co-expressing the genes for the lycopene biosynthetic pathway, a carotenoid cleavage dioxygenase (CCD1), and the engineered promiscuous methyltransferase (pMT). An auxotrophic strain may be used to improve plasmid stability.[2]

- Seed Culture Medium (per Liter): 10 g tryptone, 5 g yeast extract, 10 g NaCl. Autoclave and supplement with appropriate antibiotics.

- Fermentation Medium (Chemically Defined, per Liter): 10 g glucose, 7 g KH₂PO₄, 2 g (NH₄)₂HPO₄, 1.2 g MgSO₄·7H₂O, 1.7 g citric acid, and trace metals solution. Autoclave and supplement with appropriate antibiotics.